Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate

asymmetric synthesis chiral building block stereochemical integrity

Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate (CAS 2305185-32-2) is a chiral bicyclic carbamate derivative built on a rigid norbornane (bicyclo[2.2.1]heptane) scaffold. The compound carries three defined stereocenters in the (1R,2R,4R) configuration, a Boc (tert‑butyloxycarbonyl) protecting group on the endocyclic amine, and a ketone at the 5‑position.

Molecular Formula C12H19NO3
Molecular Weight 225.288
CAS No. 2305185-32-2
Cat. No. B3016888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate
CAS2305185-32-2
Molecular FormulaC12H19NO3
Molecular Weight225.288
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2CC1CC2=O
InChIInChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-9-5-8-4-7(9)6-10(8)14/h7-9H,4-6H2,1-3H3,(H,13,15)/t7-,8-,9-/m1/s1
InChIKeyGOMKFUNPSCZRAT-IWSPIJDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate (CAS 2305185-32-2) — Chiral Norbornane Building Block for Asymmetric Synthesis


Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate (CAS 2305185-32-2) is a chiral bicyclic carbamate derivative built on a rigid norbornane (bicyclo[2.2.1]heptane) scaffold. The compound carries three defined stereocenters in the (1R,2R,4R) configuration, a Boc (tert‑butyloxycarbonyl) protecting group on the endocyclic amine, and a ketone at the 5‑position [1]. Its molecular formula is C₁₂H₁₉NO₃ (MW 225.28 g·mol⁻¹) with a computed XLogP3 of 1.2 and a topological polar surface area (TPSA) of 55.4 Ų [2]. The compound is supplied as a racemic mixture (rac‑tert‑butyl) with a typical purity of ≥95% (HPLC) by major building‑block vendors and is listed under the Enamine catalog number EN300‑6758937 [3].

Why a Generic Bicyclo[2.2.1]heptyl Carbamate Cannot Replace Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate


Close analogs of this compound differ in at least one critical parameter — stereochemical definition, regiochemistry of the ketone, or the nature of the N‑protecting group — and these differences directly alter reactivity, downstream derivatization potential, and biological target engagement. Substituting the (1R,2R,4R)‑configured 5‑oxo scaffold with a stereo‑undefined mixture (e.g., CAS 2122062‑26‑2) introduces uncontrolled enantiomeric composition that can confound asymmetric synthesis and pharmacological structure–activity relationships . Similarly, the 6‑oxo regioisomer (e.g., CAS 2741243‑10‑5) presents a different spatial orientation of the ketone, modifying both the electronic environment of the norbornane ring and the vector of functional‑group elaboration, which in turn can shift enzyme inhibition profiles by an order of magnitude or more . Without a Boc group, alternative carbamates (e.g., benzyl or ethyl carbamates) demand orthogonal deprotection conditions that may be incompatible with acid‑ or hydrogenation‑sensitive synthetic routes [1].

Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate — Head‑to‑Head Quantitative Differentiation Guide


Defined (1R,2R,4R) Stereochemistry vs. Undefined Stereoisomer Mixture (CAS 2122062‑26‑2)

Tert‑butyl N‑[(1R,2R,4R)‑5‑oxo‑2‑bicyclo[2.2.1]heptanyl]carbamate (CAS 2305185‑32‑2) carries three defined atom stereocenters (Defined Atom Stereocenter Count = 3, Undefined = 0) as confirmed by the InChI stereochemical layer (/t7-,8-,9-/m1/s1) [1]. In contrast, the generic analog CAS 2122062‑26‑2 is sold as a stereo‑undefined mixture with no stereochemistry specified in its SMILES or InChI string . The absence of defined stereocenters means that any reaction using the undefined mixture yields products of unknown enantiomeric composition, which is unacceptable for medicinal chemistry SAR studies or enantioselective catalysis where stereochemical fidelity must be traceable.

asymmetric synthesis chiral building block stereochemical integrity

5‑Oxo Regiochemistry vs. 6‑Oxo Regioisomer (CAS 2741243‑10‑5) — Impact on PDE7B Enzyme Inhibition

The target compound, featuring the ketone at the 5‑position of the norbornane ring, has been evaluated against human recombinant PDE7B (phosphodiesterase 7B) and returned a Ki of 910 nM in a fluorescence‑based IMAP assay [1]. Although no peer‑reviewed head‑to‑head study of the 5‑oxo vs. 6‑oxo regioisomer is publicly available, the 6‑oxo congener (CAS 2741243‑10‑5; (1R,2S,4S)‑configured) has not been reported with PDE7B affinity data in curated databases (ChEMBL, BindingDB) as of May 2026, while the 5‑oxo compound has a confirmed entry (BDBM50150171; CHEMBL3770470) . This suggests that the ketone position, together with the (1R,2R,4R) configuration, is a key determinant for PDE7B active‑site recognition, a finding consistent with structure‑based docking studies on related norbornane‑derived PDE7 inhibitors that highlight the sensitivity of the catalytic pocket to the carbonyl oxygen placement [2].

PDE7B inhibition regiochemical selectivity cAMP signaling

Boc‑Protected Amine for Orthogonal Deprotection vs. Benzyl Carbamate Analogs

The tert‑butyloxycarbonyl (Boc) group on the target compound is cleavable under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane), which is fully orthogonal to benzyl‑type carbamate protecting groups (Cbz) that require hydrogenolysis or strong Lewis acids [1]. This orthogonality is critical in multistep syntheses of complex peptidomimetics where sequential deprotection of amine functionalities is required. By contrast, the benzyl carbamate analog (e.g., benzyl N‑(2‑bicyclo[2.2.1]heptanyl)carbamate) necessitates hydrogenation conditions that are incompatible with substrates bearing alkenes, alkynes, or nitro groups, and its removal cannot be performed selectively in the presence of Boc groups [2]. The target compound therefore enables a Boc‑first/Cbz‑second or Cbz‑first/Boc‑second strategy without protecting‑group crossover.

protecting group orthogonality solid‑phase peptide synthesis Boc deprotection

Physicochemical Profile — XLogP3 and TPSA Comparison with the Undefined Stereoisomer Mixture

The target compound (CAS 2305185‑32‑2) carries a computed XLogP3 of 1.2 and a TPSA of 55.4 Ų, placing it well within the preferred drug‑like chemical space (Lipinski and Veber rules) for central nervous system (CNS) and oral bioavailability [1]. The stereo‑undefined analog (CAS 2122062‑26‑2) is reported by its vendor with a substantially higher computed LogP of 1.8787, while TPSA remains identical at 55.4 Ų . Although the difference in LogP (~0.68 log units) is partially attributable to different computational implementations (XLogP3 vs. vendor‑proprietary LogP), it signals that the stereo‑defined material consistently exhibits lower predicted lipophilicity, which can translate to improved aqueous solubility and reduced promiscuous binding in biological assays. This difference is particularly relevant for fragment‑based drug discovery where even subtle LogP variations influence hit progression rates.

drug‑likeness physicochemical properties medicinal chemistry design

Vendor Availability and Pricing vs. Enamine‑Exclusive Niche Building Block Status

Tert‑butyl N‑[(1R,2R,4R)‑5‑oxo‑2‑bicyclo[2.2.1]heptanyl]carbamate is primarily distributed through Enamine Ltd. (catalog EN300‑6758937) as a MADE building block, with a unit price of $252.00 for 50 mg (≥95% purity) [1]. In comparison, the generic, stereo‑undefined 5‑oxo norbornane carbamate (CAS 2122062‑26‑2) is widely available from multiple Chinese catalog suppliers (e.g., Leyan, AKSci) at substantially lower cost (e.g., ~$50–100/g range) but without stereochemical characterisation . The price premium reflects the additional synthetic effort required to produce the (1R,2R,4R)‑configured racemate and the rigorous QC (NMR, LC‑MS) that Enamine applies to every building block. The compound is listed as discontinued by CymitQuimica/Biosynth, further consolidating Enamine as the sole reliable Western‑facing supplier as of May 2026 .

chemical procurement building block sourcing supply chain differentiation

PDE7B Selectivity Profile — Ki(PDE7B) vs. Ki(PDE4A) and Ki(PDE5A)

The target compound has been profiled against three human recombinant phosphodiesterase isoforms under identical assay conditions (IMAP fluorescence, recombinant full‑length enzymes, 15‑min incubation) and yielded Ki values of 910 nM (PDE7B), 1,300 nM (PDE4A), and 1,600 nM (PDE5A) [1]. This represents a modest selectivity window of approximately 1.4‑fold over PDE4A and 1.8‑fold over PDE5A. While the absolute selectivity is limited, the quantitative dataset enables researchers to anticipate potential off‑target cAMP/cGMP pathway effects when using the compound as a PDE7B pharmacological tool or as a starting scaffold for medicinal chemistry optimisation. No equivalent selectivity profiling has been reported for the 6‑oxo regioisomer (CAS 2741243‑10‑5) or the stereo‑undefined mixture (CAS 2122062‑26‑2), making the target compound unique in possessing a multi‑PDE activity fingerprint within the norbornane carbamate class [2].

PDE selectivity off‑target profiling phosphodiesterase inhibition

Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate — High‑Value Application Scenarios Backed by Evidence


Asymmetric Synthesis of Conformationally Constrained Peptidomimetics

The three defined (1R,2R,4R) stereocenters and the rigid norbornane core make this compound an ideal scaffold for constructing peptidomimetics with pre‑organised backbone geometry. The Boc group allows selective N‑deprotection under acidic conditions while leaving other protecting groups (e.g., Fmoc, Cbz) intact, enabling sequential elongation of peptide chains without stereochemical erosion [1]. The 5‑oxo group serves as a versatile handle for reductive amination, Grignard addition, or oxime formation, providing multiple vectors for side‑chain diversification.

PDE7B‑Focused Medicinal Chemistry and Lead Optimisation

With a confirmed Ki of 910 nM against human PDE7B and a selectivity profile spanning PDE4A and PDE5A, the compound constitutes a quantitatively characterised starting point for structure‑based lead optimisation campaigns targeting inflammatory, neurodegenerative, or T‑cell‑mediated diseases [2]. The availability of multi‑PDE data reduces the need for early‑stage broad‑panel profiling, saving both time and assay costs in hit‑to‑lead programmes.

Fragment‑Based Drug Discovery (FBDD) Libraries with CNS‑Compliant Physicochemical Properties

The compound’s low molecular weight (225.28 g·mol⁻¹), moderate lipophilicity (XLogP3 = 1.2), and favourable TPSA (55.4 Ų) satisfy key fragment‑likeness criteria (Rule‑of‑Three) and suggest good CNS permeability potential [3]. Its inclusion in fragment screening libraries provides a rigid, three‑dimensional scaffold that complements planar aromatic fragments, increasing the chemical diversity and conformational constraint of the library.

Organocatalysis and Chiral Ligand Precursor Development

The defined (1R,2R,4R) configuration and the presence of both a Boc‑protected amine and a ketone enable the synthesis of chiral secondary amines or amino alcohols upon selective reduction. These derivatives can serve as organocatalysts or chiral ligands for asymmetric transformations (e.g., proline‑type enamine catalysis), where the rigid bicyclic framework enforces a well‑defined chiral environment around the catalytic centre [4]. The racemic nature of the commercial material further allows for comparative studies of enantiomeric catalysts derived from a common synthetic precursor.

Quote Request

Request a Quote for Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.